2-Fluoroethyl (2-chlorophenyl)carbamate
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Overview
Description
2-Fluoroethyl (2-chlorophenyl)carbamate is an organic compound with the molecular formula C9H9ClFNO2 It belongs to the class of carbamates, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (2-chlorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-chlorophenyl isocyanate with 2-fluoroethanol. The reaction typically occurs under mild conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl (2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The carbamate group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound typically yields 2-chloroaniline and 2-fluoroethanol.
Scientific Research Applications
2-Fluoroethyl (2-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl (2-fluorophenyl)carbamate
- 2-Chloroethyl (4-fluorophenyl)carbamate
- 2-Chloroethyl (2,3-dichlorophenyl)carbamate
Uniqueness
2-Fluoroethyl (2-chlorophenyl)carbamate is unique due to the presence of both fluoroethyl and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its specific reactivity and potential biological activity set it apart from other carbamates.
Properties
CAS No. |
62022-53-1 |
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Molecular Formula |
C9H9ClFNO2 |
Molecular Weight |
217.62 g/mol |
IUPAC Name |
2-fluoroethyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-3-1-2-4-8(7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13) |
InChI Key |
HPIZUJVHTSKAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCCF)Cl |
Origin of Product |
United States |
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